Dorrigocin B

Description

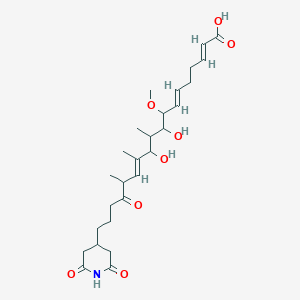

Dorrigocin B is a linear glutarimide-containing natural product first isolated from Streptomyces platensis NRRL 18993 alongside migrastatin (MGS) and isomigrastatin (iso-MGS) . Structurally, it lacks the macrocyclic ring present in MGS (14-membered) and iso-MGS (12-membered), featuring instead a flexible acyclic backbone with a glutarimide moiety . Biosynthetically, this compound is a degradation product of iso-MGS, highlighting its close relationship to macrocyclic congeners despite its distinct biological inactivity in key assays .

Properties

IUPAC Name |

(2E,6E,12E)-18-(2,6-dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO8/c1-17(21(29)11-9-10-20-15-23(30)28-24(31)16-20)14-18(2)26(34)19(3)27(35)22(36-4)12-7-5-6-8-13-25(32)33/h7-8,12-14,17,19-20,22,26-27,34-35H,5-6,9-11,15-16H2,1-4H3,(H,32,33)(H,28,30,31)/b12-7+,13-8+,18-14+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDJUXPUIRGKNV-MNOLRWOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C(C)C(C(C)C(C(C=CCCC=CC(=O)O)OC)O)O)C(=O)CCCC1CC(=O)NC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C(\C)/C(C(C)C(C(/C=C/CC/C=C/C(=O)O)OC)O)O)C(=O)CCCC1CC(=O)NC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346950 | |

| Record name | (2E,6E,12E)-18-(2,6-Dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158446-30-1 | |

| Record name | (2E,6E,12E)-18-(2,6-Dioxopiperidin-4-yl)-9,11-dihydroxy-8-methoxy-10,12,14-trimethyl-15-oxooctadeca-2,6,12-trienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dorrigocin B is typically produced through the fermentation of Streptomyces platensis subsprosaceus . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the compound. The synthetic route for this compound analogues involves the cross metathesis of ethyl 6-heptenoate with a glycal derivative, followed by an allylic rearrangement-alkene isomerisation reaction .

Chemical Reactions Analysis

Dorrigocin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Dorrigocin B has several scientific research applications. It has been studied for its antifungal and antitumor properties . The compound has shown potential in inhibiting the release of yeast mating pheromone and reversing the morphology of ras-transformed cells . Additionally, this compound analogues have been evaluated for their ability to inhibit the proliferation and migration of tumor and synovial cells .

Mechanism of Action

Dorrigocin B exerts its effects by inhibiting a carboxylmethyltransferase involved in the processing of Ras-related proteins . This inhibition affects the post-translational modifications of these proteins, which are essential for their membrane localization and function. The compound’s mechanism of action is similar to that of other glutarimide-containing natural products, such as cycloheximide and lactimidomycin .

Comparison with Similar Compounds

Key Structural Features

Activity Profiles

Cell Migration Inhibition :

- Translation Elongation Inhibition: Isomigrastatin and LTM exhibit low nanomolar IC₅₀ values in translation assays (e.g., 2 nM in yeast) .

- Anticancer Potential: LTM reduces tumor growth in vivo (e.g., 0.6 mg/kg/day in MDA-MB-231 xenografts) . Dorrigocin derivatives are inactive in both proliferation and metastasis models .

Mechanistic Insights and Structure-Activity Relationships (SAR)

- Macrocycle Requirement : The 12-membered macrocycle in iso-MGS and LTM is essential for binding to the eukaryotic ribosome and inhibiting translation elongation. Linear analogs like this compound fail to adopt the required conformation for ribosome interaction .

- Glutarimide Role : The glutarimide moiety is conserved across all compounds but alone is insufficient for activity. For example, streptimidone (glutarimide + linker) inhibits translation, but extending the linker in this compound abolishes activity, suggesting steric or conformational constraints .

- Degradation and Stability : this compound’s linear structure may render it more susceptible to enzymatic degradation compared to macrocyclic isoforms, further reducing its bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.